Methyl 6-(thiadiazole-5-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 6-(thiadiazole-5-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the thiadiazole ring and the spirocyclic framework contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(thiadiazole-5-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiadiazole ring, which can be achieved by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions . The spirocyclic framework is then introduced through a series of nucleophilic substitution and cyclization reactions involving azaspiro compounds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(thiadiazole-5-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 6-(thiadiazole-5-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 6-(thiadiazole-5-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The spirocyclic structure also allows the compound to fit into specific binding sites on proteins, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Spirocyclic compounds: Compounds with spirocyclic frameworks often have unique chemical properties and biological activities due to their rigid structures.
Uniqueness
Methyl 6-(thiadiazole-5-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate is unique due to the combination of the thiadiazole ring and the spirocyclic framework. This dual structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 6-(thiadiazole-5-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-18-11(17)8-6-12(8)2-4-15(5-3-12)10(16)9-7-13-14-19-9/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWIERVUUATZCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)C3=CN=NS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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